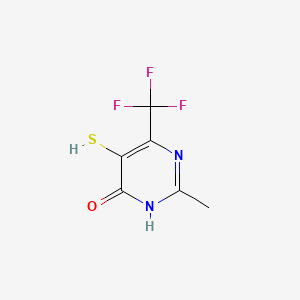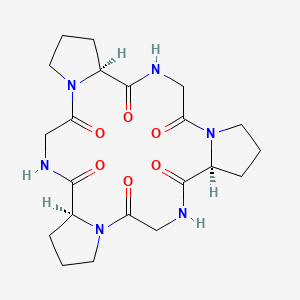
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an acridine core substituted with a 2-methoxy group and a 3-((2-chloroethyl)thio)propylamino side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the 2-Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 3-((2-Chloroethyl)thio)propylamino Side Chain: This step involves the nucleophilic substitution of a 2-chloroethylthio group onto a propylamino-substituted acridine intermediate. The reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloroethylthio group to an ethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like thiols or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthio derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its anticancer properties, as the chloroethylthio group can form cross-links with DNA, inhibiting cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride involves its interaction with biological macromolecules:
Molecular Targets: The compound primarily targets DNA, where it intercalates between base pairs, disrupting the DNA structure.
Pathways Involved: The intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9-Aminoacridine: Lacks the 2-methoxy and 3-((2-chloroethyl)thio)propyl groups, making it less effective in DNA intercalation.
Acriflavine: Contains a different side chain, resulting in distinct biological activities.
Proflavine: Similar acridine core but different substituents, leading to variations in its interaction with DNA.
Uniqueness
9-((3-((2-Chloroethyl)thio)propyl)amino)-2-methoxyacridine hydrochloride is unique due to its specific side chain, which enhances its ability to form cross-links with DNA, making it a potent anticancer agent. Its methoxy group also contributes to its solubility and stability, further distinguishing it from other acridine derivatives.
特性
CAS番号 |
36167-70-1 |
|---|---|
分子式 |
C19H22Cl2N2OS |
分子量 |
397.4 g/mol |
IUPAC名 |
3-(2-chloroethylsulfanyl)propyl-(2-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-23-14-7-8-18-16(13-14)19(21-10-4-11-24-12-9-20)15-5-2-3-6-17(15)22-18;/h2-3,5-8,13H,4,9-12H2,1H3,(H,21,22);1H |
InChIキー |
ZXLZSDOPCFVPCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)[NH2+]CCCSCCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)


![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)

![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
